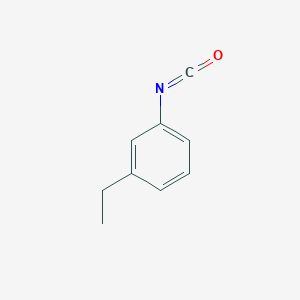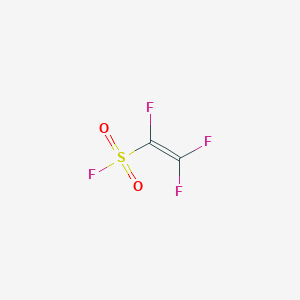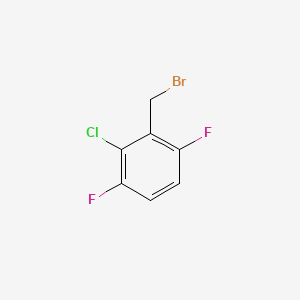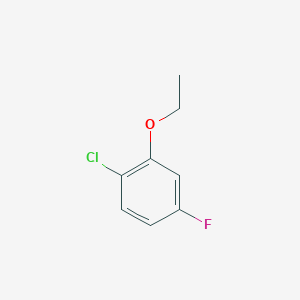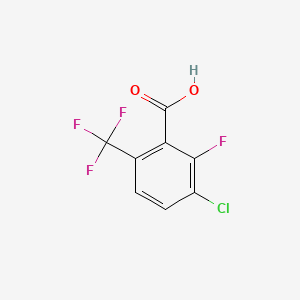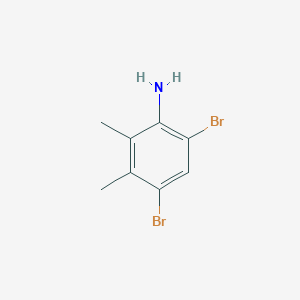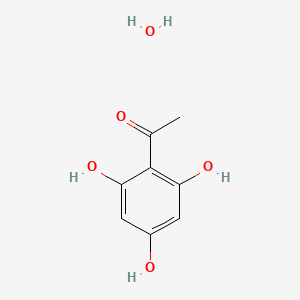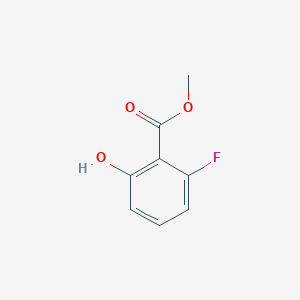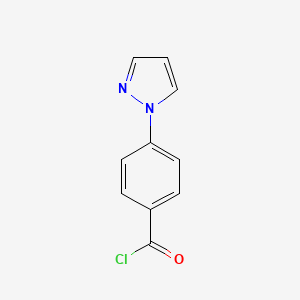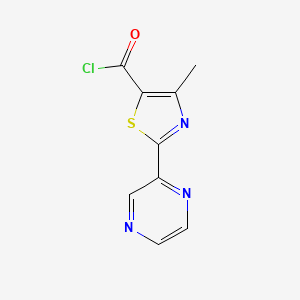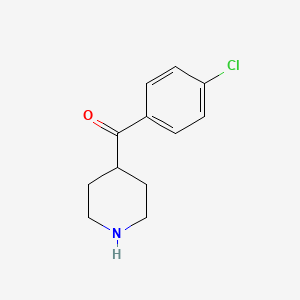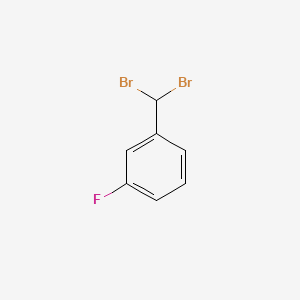
3-Fluorobenzal bromide
Overview
Description
3-Fluorobenzal bromide: is an organic compound with the molecular formula C7H5Br2F 1-(Dibromomethyl)-3-fluorobenzene . This compound is characterized by the presence of a fluorine atom attached to a benzene ring, along with two bromine atoms attached to a methylene group. It is a clear, colorless to yellow liquid with a density of 1.915 g/mL at 25°C .
Mechanism of Action
Target of Action
3-Fluorobenzal bromide is a chemical compound that has been identified to target the Nuclear factor kappa B (NF-кB) . NF-кB is a protein complex that controls transcription of DNA, cytokine production, and cell survival .
Mode of Action
It is known to inhibit the activity of nf-кb . This inhibition can affect the transcription of DNA, the production of cytokines, and the survival of cells .
Biochemical Pathways
The inhibition of NF-кB by this compound can affect several biochemical pathways. NF-кB is involved in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens . Therefore, the inhibition of NF-кB can potentially affect these pathways and their downstream effects .
Result of Action
The inhibition of NF-кB by this compound can result in the modulation of the immune response, inflammation, and cell survival . This can potentially lead to therapeutic effects in the treatment of diseases where NF-кB plays a key role .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include temperature, pH, and the presence of other substances. For example, the compound has a boiling point of 108-110 °C at 8 mmHg and a density of 1.915 g/mL at 25 °C . These properties can be affected by changes in the environment, which can in turn influence the action of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluorobenzal bromide can be synthesized through the bromination of 3-fluorobenzaldehyde. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure the selective bromination of the methylene group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The process may also involve the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: 3-Fluorobenzal bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: The bromine atoms can be replaced by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (RNH2).
Oxidation reactions: The compound can be oxidized to form 3-fluorobenzaldehyde or other oxidized derivatives.
Reduction reactions: Reduction of this compound can lead to the formation of 3-fluorobenzyl alcohol.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Nucleophilic substitution: 3-fluorobenzyl alcohol, 3-fluorobenzyl amine.
Oxidation: 3-fluorobenzaldehyde.
Reduction: 3-fluorobenzyl alcohol.
Scientific Research Applications
Chemistry: 3-Fluorobenzal bromide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of potential drug candidates. The presence of the fluorine atom can improve the pharmacokinetic properties of the compounds, such as increased metabolic stability and enhanced binding affinity to biological targets .
Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and advanced materials with unique properties .
Comparison with Similar Compounds
3-Fluorobenzyl bromide: Similar structure but with only one bromine atom attached to the methylene group.
2-Fluorobenzal bromide: Similar structure but with the fluorine atom in the ortho position relative to the methylene group.
4-Fluorobenzal bromide: Similar structure but with the fluorine atom in the para position relative to the methylene group.
Uniqueness: 3-Fluorobenzal bromide is unique due to the presence of two bromine atoms on the methylene group, which can influence its reactivity and the types of reactions it undergoes. The position of the fluorine atom on the benzene ring also affects its electronic properties and interactions with other molecules .
Properties
IUPAC Name |
1-(dibromomethyl)-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F/c8-7(9)5-2-1-3-6(10)4-5/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAHZFPHXNQNQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196534 | |
| Record name | 3-Fluorobenzal bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
455-34-5 | |
| Record name | 1-(Dibromomethyl)-3-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=455-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluorobenzal bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Fluorobenzal bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


